4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
CAS No.: 386715-43-1
Cat. No.: VC2165479
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 386715-43-1 |
|---|---|
| Molecular Formula | C12H9NO3 |
| Molecular Weight | 215.2 g/mol |
| IUPAC Name | 11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-10-carboxylic acid |
| Standard InChI | InChI=1S/C12H9NO3/c14-11-9(12(15)16)6-8-3-1-2-7-4-5-13(11)10(7)8/h1-3,6H,4-5H2,(H,15,16) |
| Standard InChI Key | NEJGAPBPTIGUNY-UHFFFAOYSA-N |
| SMILES | C1CN2C3=C(C=CC=C31)C=C(C2=O)C(=O)O |
| Canonical SMILES | C1CN2C3=C(C=CC=C31)C=C(C2=O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Characteristics
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid is identified by the CAS number 386715-43-1 and possesses the molecular formula C₁₂H₉NO₃. With a molecular weight of 215.2 g/mol, this compound is characterized by its pyrroloquinoline backbone, featuring a carbonyl group at the fourth position and a carboxylic acid functionality at the fifth position. The compound's heterocyclic structure combines a partially hydrogenated pyrrole ring fused with a quinoline core, creating a unique tricyclic system with distinct reactivity patterns and biological potential.
Structural Comparison with Related Compounds
The structural characteristics of 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid can be better understood by comparing it with related compounds, as shown in Table 1 below:
| Property | 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid | 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde | Related Pyrroloquinoline and Pyridoquinoline Derivatives |
|---|---|---|---|
| CAS No. | 386715-43-1 | 386715-47-5 | Various |
| Molecular Formula | C₁₂H₉NO₃ | C₁₂H₉NO₂ | Varies by derivative |
| Molecular Weight | 215.2 g/mol | 199.20 g/mol | Varies by derivative |
| Key Functional Group | Carboxylic acid at position 5 | Aldehyde at position 5 | Various (carboxamides, hydroxy groups) |
| Core Structure | Pyrroloquinoline with 4-oxo group | Pyrroloquinoline with 4-oxo group | Pyrroloquinoline or pyridoquinoline scaffolds |
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid typically involves the formation of the pyrroloquinoline backbone through various precursor compounds. According to available research data, the synthetic approach generally follows multiple steps, beginning with the appropriate quinoline derivatives. The carboxylic acid functionality at position 5 is commonly introduced through carboxylation reactions or through the hydrolysis of corresponding ester precursors.
Optimization of Synthetic Conditions
Synthetic optimization for 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid focuses on achieving high yields while maintaining structural integrity. Research indicates that careful control of reaction conditions is necessary to prevent partial degradation of heterocyclic intermediates during synthesis . Similar considerations may apply to our target compound, suggesting that temperature control, solvent selection, and careful monitoring of reaction progress are critical factors in the successful preparation of this compound.
Research into structurally related compounds has identified challenges such as poor solubility and high plasma protein binding that may need to be addressed through structural modifications to optimize the pharmacokinetic profiles . These findings provide valuable insights for the potential development of 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid derivatives with improved drug-like properties.
Chemical Reactions and Derivative Development
Key Chemical Transformations
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid can undergo several chemical transformations to produce derivatives with different functional groups. The carboxylic acid functionality serves as a versatile handle for further derivatization, enabling reactions such as esterification, amidation, and reduction. For example, it can be converted into hydrazides by reacting with hydrazine derivatives, a transformation that has been documented in the synthesis of structurally related compounds.
Amide Derivatives and Their Significance
One of the most significant derivatization pathways for 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid involves the formation of amide derivatives. Research on related compounds has shown that N-aryl carboxamides derived from similar heterocyclic scaffolds exhibit notable biological activities, including diuretic effects . The amidation process typically involves the reaction of the carboxylic acid or its activated form with appropriate amines to yield compounds with potentially enhanced pharmacological properties and structural diversity.
Structure Optimization Strategies
Optimization of 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid derivatives for specific biological targets often involves systematic structural modifications. Research on related compounds has identified several key strategies:
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Modification of the carboxylic acid group to amides, esters, or other derivatives
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Introduction of substituents on the pyrroloquinoline backbone
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Alteration of the heterocyclic core by incorporating additional methylene units or other structural changes
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Introduction of specific functional groups known to enhance biological activity, such as 4-methoxy-substituted aromatic rings in terminal amide fragments
These approaches provide a rational basis for the development of optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Applications in Medicinal Chemistry and Drug Development
Role as a Pharmacophore in Drug Design
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid serves as a valuable pharmacophore in medicinal chemistry due to its unique heterocyclic structure and functional group arrangement. The pyrroloquinoline framework offers a versatile scaffold for the development of compounds with diverse biological activities, including potential anticancer, antibacterial, and antiviral properties. The specific positioning of the carbonyl and carboxylic acid groups creates opportunities for targeted interactions with biological receptors and enzymes.
Current Research Directions
Current research involving 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid and related compounds focuses on several key areas:
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Development of antimicrobial agents against drug-resistant bacterial strains
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Exploration of diuretic and antihypertensive applications
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Investigation of potential inhibitory activity against specific enzymes, such as aldosterone synthase
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Structure optimization to improve physicochemical properties while maintaining or enhancing biological activity
These research directions highlight the continuing interest in pyrroloquinoline derivatives as promising candidates for drug development across multiple therapeutic areas.
Challenges and Future Perspectives
Despite the promising potential of 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid and its derivatives, several challenges remain in their development as therapeutic agents. Research on related compounds has identified issues such as poor solubility and high plasma protein binding that can limit bioavailability and in vivo efficacy . Future research should focus on addressing these limitations through targeted structural modifications and formulation strategies.
Additionally, the expansion of structure-activity relationship studies specific to 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid would provide valuable insights for the rational design of more potent and selective derivatives. Collaborative efforts between medicinal chemists, pharmacologists, and computational scientists will be essential in realizing the full potential of this compound class in drug discovery and development.
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